molecular formula C20H19N3O4 B14100518 N-(1,3-benzodioxol-5-ylmethyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14100518
M. Wt: 365.4 g/mol
InChI Key: CFZKRBPSCPCZST-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the benzodioxole moiety: This step involves the alkylation of the pyrazole ring with a benzodioxole derivative, often using a suitable base such as potassium carbonate.

    Carboxamide formation: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-pyrazole-3-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the benzodioxole and the hydroxy-dimethylphenyl groups, which can impart specific chemical and biological properties. These structural features may enhance its activity or selectivity compared to similar compounds.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-11-5-14(17(24)6-12(11)2)15-8-16(23-22-15)20(25)21-9-13-3-4-18-19(7-13)27-10-26-18/h3-8,24H,9-10H2,1-2H3,(H,21,25)(H,22,23)

InChI Key

CFZKRBPSCPCZST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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